molecular formula C11H8FN7O2 B1392454 3-[1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carbohydrazide CAS No. 1255783-18-6

3-[1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carbohydrazide

Cat. No. B1392454
M. Wt: 289.23 g/mol
InChI Key: NPUZPDNQGIQECZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-[1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carbohydrazide” is a complex organic molecule that contains several functional groups and rings, including a fluorophenyl group, a 1,2,3-triazole ring, and a 1,2,4-oxadiazole ring . These types of compounds are often of interest in medicinal chemistry due to their potential biological and pharmacological properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the triazole and oxadiazole rings, as well as the fluorophenyl group, would significantly influence its structure .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atoms could affect its electronegativity and polarity .

Scientific Research Applications

Antimicrobial Activities

A significant area of application for this compound is in the field of antimicrobial activities. Research indicates that derivatives of 1,2,4-triazole, 1,3,4-oxadiazole, and related compounds exhibit notable antimicrobial properties. For example, Başoğlu et al. (2013) synthesized azole derivatives, including 1,2,4-triazole, and evaluated them for antimicrobial activities, finding some to be effective against tested microorganisms (Başoğlu et al., 2013). Similarly, Dengale et al. (2019) reported on the antimicrobial activity of novel 1,2,4-triazole derivatives derived from 2-(3-fluorophenyl)-4-methylthiazole-5-carbohydrazide (Dengale et al., 2019). These studies highlight the potential of such compounds in combating various microbial infections.

Synthesis of Heterocyclic Compounds

The compound has been utilized in the synthesis of diverse heterocyclic compounds. For instance, Bonacorso et al. (2017) synthesized a series of (1H-1,2,3-triazol-4-yl)carbohydrazides, which are structurally related to 3-[1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carbohydrazide. These compounds were used as building blocks for constructing various fluorinated heterocycles (Bonacorso et al., 2017). Chen et al. (2008) synthesized new heterocyclic compounds, combining 1,2,3-triazolyl and isoxazolyl in a single molecule, which is indicative of the versatility of such compounds in chemical synthesis (Chen et al., 2008).

Biological Activities

Various studies have explored the biological activities of compounds related to 3-[1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carbohydrazide. Farghaly et al. (2012) synthesized indolyl-1,3,4-oxadiazole and indolyl-1,2,4-triazole derivatives, evaluating them for antineoplastic activity, which suggests potential applications in cancer research (Farghaly et al., 2012). The synthesis and biological activity of 1,2,4- and 1,3,4-oxadiazoles by Obushak et al. (2008) further demonstrate the broad spectrum of biological activities these compounds may possess (Obushak et al., 2008).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific properties and activities. As with any chemical compound, appropriate safety precautions should be taken when handling it .

properties

IUPAC Name

3-[1-(3-fluorophenyl)triazol-4-yl]-1,2,4-oxadiazole-5-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FN7O2/c12-6-2-1-3-7(4-6)19-5-8(16-18-19)9-14-11(21-17-9)10(20)15-13/h1-5H,13H2,(H,15,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPUZPDNQGIQECZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)N2C=C(N=N2)C3=NOC(=N3)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FN7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carbohydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carbohydrazide
Reactant of Route 2
3-[1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carbohydrazide
Reactant of Route 3
3-[1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carbohydrazide
Reactant of Route 4
3-[1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carbohydrazide
Reactant of Route 5
3-[1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carbohydrazide
Reactant of Route 6
Reactant of Route 6
3-[1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carbohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.